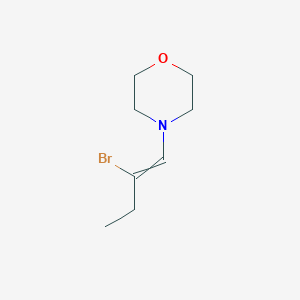
4-(2-Bromobut-1-en-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromobut-1-en-1-yl)morpholine is a chemical compound with the molecular formula C8H14BrNO It is a morpholine derivative where the morpholine ring is substituted with a 2-bromobut-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 4-bromo-1-butene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{4-Bromo-1-butene} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification of the product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromobut-1-en-1-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted morpholine derivatives.
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromobut-1-en-1-yl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Bromobut-1-en-1-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-butene: A precursor used in the synthesis of 4-(2-Bromobut-1-en-1-yl)morpholine.
Morpholine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a bromobutene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
21411-45-0 |
|---|---|
Molekularformel |
C8H14BrNO |
Molekulargewicht |
220.11 g/mol |
IUPAC-Name |
4-(2-bromobut-1-enyl)morpholine |
InChI |
InChI=1S/C8H14BrNO/c1-2-8(9)7-10-3-5-11-6-4-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
HWLDZKARMSLSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CN1CCOCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






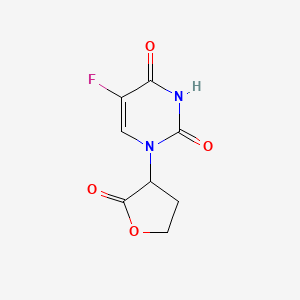
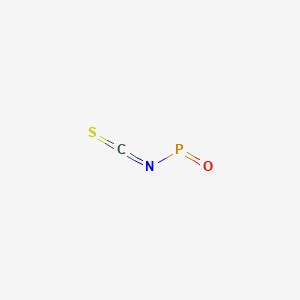
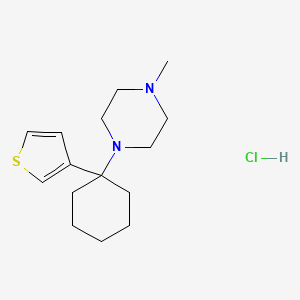
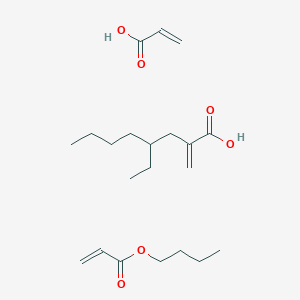

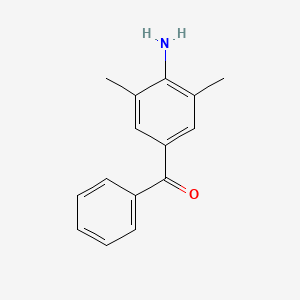
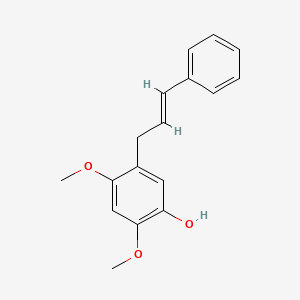

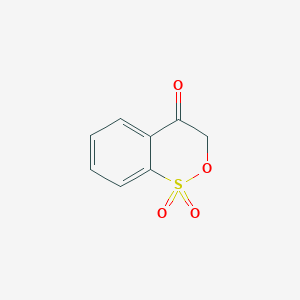
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
